The synthesis of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone involves several steps and specific reagents. A detailed synthetic pathway includes:
This method yields approximately 78.6% of the desired product as a white solid.
The molecular structure of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone features:
The compound's structure can be represented using various notations:
The spatial arrangement of these atoms contributes to its chemical reactivity and interaction with biological targets.
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone participates in several chemical reactions typical for ketones, including:
These reactions are fundamental in organic synthesis and medicinal chemistry.
The mechanism of action for (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone primarily relates to its role as a precursor in synthesizing Empagliflozin. Empagliflozin functions by inhibiting SGLT-2, which reduces glucose reabsorption in the kidneys, leading to increased glucose excretion and lower blood sugar levels in diabetic patients.
The detailed mechanism involves:
This action contributes significantly to its therapeutic effects in managing diabetes.
The physical and chemical properties of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone are summarized as follows:
| Property | Value |
|---|---|
| Melting Point | 64–70 °C |
| Boiling Point | 415 °C |
| Density | 1.752 g/cm³ |
| Flash Point | 205 °C |
| Solubility | Slightly soluble in chloroform; soluble in ethyl acetate |
| Appearance | Off-white solid |
| Storage Conditions | Under inert gas at 2–8 °C |
These properties indicate its stability under specific conditions and potential handling requirements .
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone finds applications primarily in pharmaceutical chemistry:
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone (CAS: 915095-86-2) is an aromatic ketone featuring a benzophenone scaffold with strategically positioned halogen substituents. Its systematic IUPAC name reflects the disubstituted benzoyl component ("2-chloro-5-iodophenyl") and the mono-substituted phenyl ring ("4-fluorophenyl") linked via a carbonyl group. The molecular formula is C₁₃H₇ClFIO, with a molecular weight of 360.55 g/mol [1] [9]. Industrially, it is recognized by multiple synonyms, including Empagliflozin Impurity 48, Englenet Impurity 16, and 2-chloro-4'-fluoro-5-iodobenzophenone, highlighting its significance in pharmaceutical contexts [1] [4]. The SMILES notation (O=C(C1=CC(I)=CC=C1Cl)C2=CC=C(F)C=C2) and InChIKey (KNYGUQLVFSPVRI-UHFFFAOYSA-N) provide unambiguous representations for database searches [1] [6].
This compound emerged as a critical synthetic target following the development of sodium-glucose cotransporter-2 (SGLT2) inhibitors. Its structural architecture—combining electron-deficient aromatic systems with halogen handles (iodo, chloro)—aligns with transition-metal-catalyzed cross-coupling strategies that revolutionized aryl-aryl bond formation in the early 2000s [2]. Historically, such polyhalogenated benzophenones were inaccessible via direct methods due to regioselectivity challenges. Advances in Friedel-Crafts acylation and halogenation techniques enabled its practical synthesis, positioning it as a versatile precursor for complex molecules [4] [9].
The compound serves as the pivotal scaffold for synthesizing empagliflozin, a blockbuster antidiabetic drug. Its iodine moiety undergoes selective Sonogashira or Suzuki couplings to install the glucoside-bearing alkynylbenzene moiety characteristic of SGLT2 inhibitors [4] [5]. The chlorine atom provides a secondary modification site for further functionalization, while the fluorine enhances metabolic stability. This trifunctional capability underpins its status as "Empagliflozin Intermediate-I" in process chemistry [5] [9]. Current research explores its utility in synthesizing analogs targeting other metabolic disorders [8].
Table 1: Key Identifiers of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
| Property | Value |
|---|---|
| CAS Registry Number | 915095-86-2 |
| Molecular Formula | C₁₃H₇ClFIO |
| Molecular Weight | 360.55 g/mol |
| IUPAC Name | (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone |
| Common Synonyms | Empagliflozin Impurity 48; 2-Chloro-4'-fluoro-5-iodobenzophenone |
| SMILES | O=C(C1=CC(I)=CC=C1Cl)C2=CC=C(F)C=C2 |
| InChIKey | KNYGUQLVFSPVRI-UHFFFAOYSA-N |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2